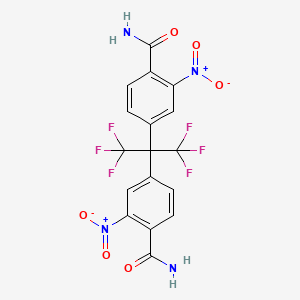

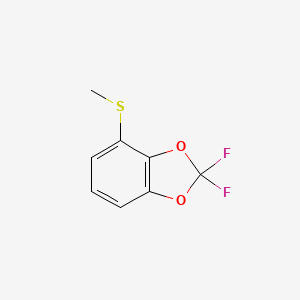

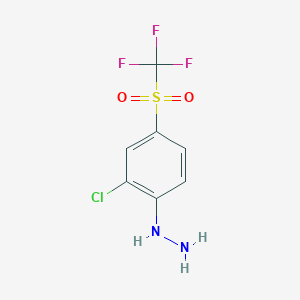

![molecular formula C10H4Br2S2 B6355836 2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98% CAS No. 1242077-24-2](/img/structure/B6355836.png)

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C10H4Br2S2 . It has a large and rigid planar conjugated structure . This compound is one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .

Synthesis Analysis

The synthesis of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves several steps . In one study, 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene and 4-ethynyl-1-thioacetylbenzene were dissolved in a mixture of fresh distilled Et3N and anhydrous THF .Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is crucial for its use in photovoltaic devices .Chemical Reactions Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is involved in various chemical reactions. For instance, it can undergo destructive quantum interference in tunneling junctions comprising self-assembled monolayers .Physical And Chemical Properties Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a solid at 20 degrees Celsius . It has a molecular weight of 348.07 . It should be stored under inert gas and is air sensitive . Its melting point ranges from 241.0 to 245.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene derivatives are pivotal in the development of high-performance semiconductors for organic field-effect transistors (OFETs). For instance, a study on 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes demonstrated their effectiveness as p-type semiconductors, highlighting the selenophene analogue's high FET mobility (Takimiya et al., 2004).

Electrochromic Materials

The compound is utilized in creating electrochromic materials with significant potential for tunable optical properties. A study integrated it into polymers showing varied electrochromic behaviors and optical contrasts, indicating its applicability in smart windows and displays (Xu et al., 2018).

Polymer Solar Cells

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene is a key monomer for polymer solar cells materials, leading to the synthesis of compounds that form the basis for efficient photovoltaic devices. These materials showcase improved energy band gaps and charge transfer capabilities (Zhu-chai, 2013).

Optoelectronic Devices

Its derivatives are critical for synthesizing molecules used in optoelectronic devices. A study reported synthesizing compounds via direct C–H cross-coupling, offering promising building blocks for organic electronics (Gudim et al., 2021).

Charge Transfer and Stability

The compound's derivatives play a significant role in understanding charge transfer interactions and stability in molecular junctions, important for designing future electronic devices (Ma et al., 2010; Park et al., 2009).

Wirkmechanismus

Target of Action

It is known that this compound is used in the field of organic electronics, particularly in the development of high-performance small molecule-based photovoltaic devices .

Mode of Action

The mode of action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves its interaction with other molecules in the device, contributing to the overall performance of the device . Its large and rigid planar conjugated structure allows for efficient charge transport .

Biochemical Pathways

It is known to exhibit excellent redox activity, serving as a unique electron shuttle for rapid electron transfer .

Result of Action

The result of the action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is observed in its contribution to the performance of organic electronic devices. For instance, it has been reported to achieve a photocatalytic U(VI) reduction efficiency of 97.4%, with a photo reaction rate constant of 0.057 per minute .

Action Environment

The action, efficacy, and stability of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas and should avoid exposure to air

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dibromothieno[3,2-f][1]benzothiole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJRHIYHVCHULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

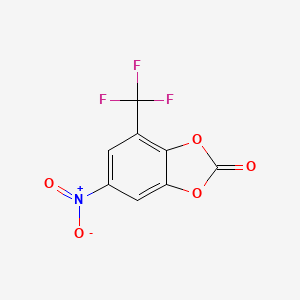

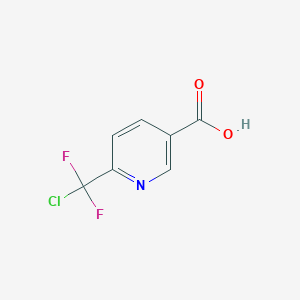

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

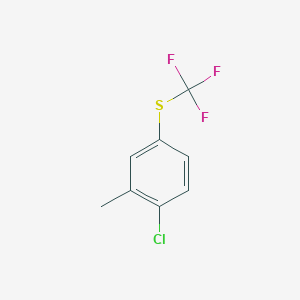

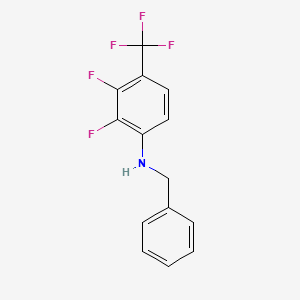

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

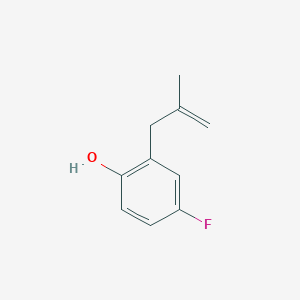

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)